1-Piperazinesulfonamide

Übersicht

Beschreibung

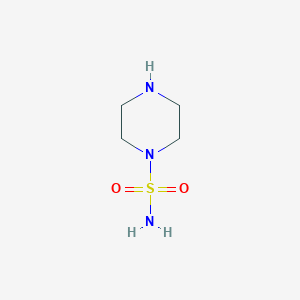

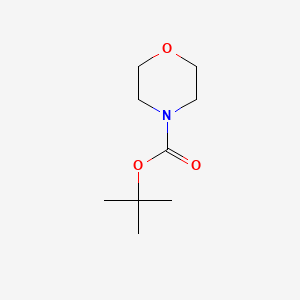

1-Piperazinesulfonamide derivatives are a class of compounds that have been extensively studied due to their wide range of pharmacological activities. These compounds are characterized by the presence of a piperazine ring bonded to a sulfonamide group. The piperazine moiety is a versatile scaffold that can be modified to produce compounds with varied biological activities, including antihypertensive, antitumor, antimicrobial, and catalytic properties .

Synthesis Analysis

The synthesis of 1-piperazinesulfonamide derivatives involves various strategies, including the reaction of piperazine with different sulfonyl chlorides or sulfenamides. For instance, benzenesulfenamides with substituted piperidine and 1-arylpiperazine derivatives have been synthesized for their antihypertensive properties . Additionally, novel piperazine-based building blocks have been prepared, such as 3,7,9-triazabicyclo[3.3.1]nonane and related compounds, which can serve as intermediates for further chemical transformations . The synthesis of sulfonamides incorporating piperazinyl-ureido moieties has also been reported, with these compounds showing inhibitory activity against carbonic anhydrase enzymes .

Molecular Structure Analysis

The molecular structure of 1-piperazinesulfonamide derivatives has been elucidated using various analytical techniques, including X-ray crystallography. For example, the crystal structure of a novel 1-benzhydryl-piperazine derivative has been determined, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of 1-benzenesulfonyl-4-benzhydryl-piperazine has been investigated, showing a chair conformation for the piperazine ring and intermolecular hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

Piperazine derivatives are known to participate in a variety of chemical reactions. They have been used as catalysts for the synthesis of diverse functionalized compounds, such as 2-amino-3-cyano-4H-pyrans derivatives, in aqueous media . Additionally, piperazine-benzofuran integrated dinitrobenzenesulfonamide derivatives have been synthesized and evaluated as inhibitors against Mycobacterium tuberculosis, demonstrating significant inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-piperazinesulfonamide derivatives are influenced by their molecular structure. Ionic liquids containing a piperazine-diium ring have been designed and synthesized, with their physical properties determined and reported . The extensive network of intermolecular hydrogen bonds observed in the crystal structures of these compounds contributes to their solid-state properties and potential applications in various fields .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity in Cancer Research

1-Piperazinesulfonamide derivatives have shown significant promise in cancer research. For example, compounds synthesized with tetrazole-piperazinesulfonamide hybrids exhibited notable antiproliferative activity against various cancer cell lines, including cervical, breast, and pancreatic carcinomas. The compounds 7e and 7n, in particular, displayed remarkable inhibitory effects on the SiHa and MIDA-MB-231 cancer cell lines, while others like 7g, 7l, 7p, 7s, and 7t were effective against the PANC-1 cell line, suggesting their potential as leads in developing new antiproliferative agents (Kommula et al., 2018).

Inhibitory Effects on Enzymes and Potential Treatment for Neurodegenerative Diseases

Some 1-Piperazinesulfonamide derivatives have shown effects on various enzymes, which could be beneficial in treating diseases like Alzheimer's and Parkinson's. For instance, a series of benzenesulfonamides incorporating 1,3,5-triazine moieties demonstrated antioxidant properties and inhibited enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative diseases (Lolak et al., 2020).

Carbonic Anhydrase Inhibitors and Anticonvulsant Properties

1-Piperazinesulfonamide compounds have been identified as potent inhibitors of human carbonic anhydrase, an enzyme involved in various physiological processes. Some derivatives were tested for their anticonvulsant activity, providing effective seizure protection in animal models. This indicates their potential use in treating conditions like epilepsy (Mishra et al., 2017).

Cognitive Enhancing Properties

Certain 1-Piperazinesulfonamide derivatives have shown promising results as cognitive enhancers. For instance, SB-399885, a specific 5-HT6 receptor antagonist, enhanced memory and learning in aged rats and increased extracellular acetylcholine levels, suggesting its potential in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Flame Retardant Applications

The piperazine-phosphonates derivatives have been explored for their potential as flame retardants on cotton fabric. Studies on the thermal decomposition of cotton fabric treated with these compounds have helped understand their mode of action, indicating their utility in enhancing fire safety (Nguyen et al., 2014).

Zukünftige Richtungen

While specific future directions for 1-Piperazinesulfonamide were not found in the search results, the field of sulfonamide research is active and ongoing. For instance, strategies for developing PD-1 inhibitors suggest two realistic fields: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .

Eigenschaften

IUPAC Name |

piperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2S/c5-10(8,9)7-3-1-6-2-4-7/h6H,1-4H2,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXLVZSMXXCSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460093 | |

| Record name | 1-PIPERAZINESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-1-sulfonamide | |

CAS RN |

5906-30-9 | |

| Record name | 1-PIPERAZINESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)